![molecular formula C17H16F3N5O4 B2771553 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide CAS No. 1021125-61-0](/img/structure/B2771553.png)
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a molecular formula of C21H21N7O5 . It contains a [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety, which is attached to a 3,4-dimethoxyphenyl group . The compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety attached to a 3,4-dimethoxyphenyl group . The molecule has an average mass of 451.435 Da and a mono-isotopic mass of 451.160431 Da .Wissenschaftliche Forschungsanwendungen
Antihistaminic and Anti-inflammatory Applications
A series of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines containing cyclic amines were synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. Compounds exhibiting potent antihistaminic activity without significant blockade of central H(1) receptors, in contrast to complete blockade of peripheral H(1) receptors, were identified. Additionally, these compounds showed an inhibitory effect on eosinophil infiltration of the skin caused by a topical antigen challenge in sensitized guinea pigs, indicating their potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Enzyme Inhibition for Anticancer Activity
The design and synthesis of enzyme (PARP-1) inhibitors incorporating new triazole, thiazolidinone, and thieno[2, 3-d]pyrimidinones were explored for their anticancer potential. These compounds demonstrated promising anticancer activity, with certain derivatives showing significant inhibition of the breast MCF-7 carcinoma cell line. The study emphasizes the importance of heterocyclic compounds in developing pharmacological activities, including antioxidant, antitumor, antimicrobial, antiviral, anti-inflammatory, and analgesic properties (Abu‐Hashem et al., 2020).
Synthesis of Heterocycles for Material Science
The synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was reported, showcasing its significant pharmaceutical importance in medicinal chemistry. This compound was synthesized through a series of reactions involving ethyl N-[bis(methylthio)methylene]amino acetate, resulting in annulation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety. The study detailed the compound's elucidation through spectroscopic techniques and XRD analysis, providing insights into its potential applications in drug development and material sciences (Sallam et al., 2021).
Eigenschaften
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O4/c1-27-11-4-3-10(9-12(11)28-2)15-23-22-13-5-6-14(24-25(13)15)29-8-7-21-16(26)17(18,19)20/h3-6,9H,7-8H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMZJTWQFKBSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.